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Abstract

1,1'-Oxalyldiimidazole (ODI) is a highly efficient reagent for the activation of carboxylic acids,
facilitating the formation of esters, amides, and other acyl derivatives under mild conditions.
This technical guide provides an in-depth analysis of the theoretical underpinnings of ODI's
reactivity. Drawing upon computational studies of analogous structures and kinetic data from
related acylimidazoles, this document elucidates the mechanistic pathways of carboxylic acid
activation and subsequent nucleophilic attack. While direct quantitative kinetic and
thermodynamic data for ODI remain areas for further investigation, this guide synthesizes the
current understanding to provide a robust theoretical framework for researchers employing ODI
in organic synthesis and drug development.

Introduction

The formation of amide and ester bonds is a cornerstone of organic synthesis, particularly in
the pharmaceutical industry for the construction of complex molecular architectures. A variety of
coupling reagents have been developed to facilitate these transformations, among which
carbodiimides and phosphonium salts are prominent. 1,1'-Oxalyldiimidazole (ODI) and its
close analog, 1,1'-carbonyldiimidazole (CDI), have emerged as powerful alternatives, offering
advantages such as mild reaction conditions and the formation of gaseous byproducts, which
simplifies purification. This guide focuses on the theoretical aspects of ODI's reactivity,
providing a detailed examination of its mechanism of action.
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Synthesis and Structure of 1,1'-Oxalyldiimidazole

ODl is typically synthesized by the reaction of oxalyl chloride with two equivalents of imidazole.
The resulting crystalline solid is sensitive to moisture and should be handled under inert
conditions.

Table 1: Physicochemical Properties of 1,1'-Oxalyldiimidazole

Property Value

Molecular Formula CsHeN4O2

Molecular Weight 190.16 g/mol

Appearance White to off-white crystalline powder
Melting Point 114-116 °C

Theoretical Framework of Reactivity

The reactivity of ODI is centered around the electrophilicity of its two carbonyl carbons and the
ability of the imidazole moieties to act as excellent leaving groups. The activation of a
carboxylic acid by ODI is a two-step process, followed by the introduction of a nucleophile.

Step 1: Activation of Carboxylic Acid

The reaction is initiated by the nucleophilic attack of the carboxylate oxygen on one of the
carbonyl carbons of ODI. This leads to the formation of a highly reactive N-acylimidazole
intermediate and the release of imidazole and carbon dioxide.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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